Trichloro(3-phenylpropyl)silane
Overview
Description
Trichloro(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C9H11Cl3Si. It is a colorless to almost colorless clear liquid with a molecular weight of 253.62 g/mol . This compound is primarily used as a silane coupling agent and in the formation of self-assembled monolayers .
Mechanism of Action
Target of Action
Trichloro(3-phenylpropyl)silane is primarily used in the silicon industry as a key intermediate to access various silane coupling agents . Its primary targets are organic and inorganic materials, where it forms a durable bond, providing the resulting compounds or materials with various properties .
Mode of Action
The compound achieves its action through a process known as hydrosilylation, which involves the addition of hydrosilanes to alkenes . This reaction is catalyzed by a Rh(I) catalyst, which enables drastically improved efficiency and selectivity .
Biochemical Pathways
The hydrosilylation reaction is a crucial pathway in the silicon industry. It is employed in the production of various organosilicon compounds that are used as synthetic precursors as well as in the curing of silicone products . The production of silane coupling agents is another important application of this reaction .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored under inert gas .
Result of Action
The result of this compound’s action is the formation of various organosilicon compounds and silane coupling agents. These agents have the ability to form a durable bond between organic and inorganic materials, providing the resulting compounds or materials with various properties, such as water and/or heat resistance as well as adhesiveness .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to moisture and should be stored in a cool, dark place under inert gas . Additionally, the efficiency and selectivity of the hydrosilylation reaction can be influenced by the type of catalyst used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(3-phenylpropyl)silane can be synthesized through the hydrosilylation of allylbenzene with trichlorosilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of trichlorosilane with phenylpropene in the presence of a platinum-based catalyst. The process is optimized to ensure high yield and purity, often exceeding 97% .
Chemical Reactions Analysis
Types of Reactions: Trichloro(3-phenylpropyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Substitution: It can react with nucleophiles to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Trichloro(3-phenylpropyl)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized as a coupling agent in adhesives, sealants, and coatings to enhance adhesion properties.
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Trichlorophenylsilane (C6H5SiCl3): Used in the synthesis of silicone polymers.
Uniqueness: Trichloro(3-phenylpropyl)silane is unique due to its phenylpropyl group, which provides additional hydrophobicity and steric bulk compared to simpler trichlorosilanes. This makes it particularly useful in applications requiring enhanced surface modification and coupling efficiency .
Properties
IUPAC Name |
trichloro(3-phenylpropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3Si/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOHXSVBLYVERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498428 | |
Record name | Trichloro(3-phenylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13617-40-8 | |
Record name | Trichloro(3-phenylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(3-phenylpropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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